molecular formula C8H10N2O B1625696 N-((6-Methylpyridin-2-YL)methyl)formamide CAS No. 54384-88-2

N-((6-Methylpyridin-2-YL)methyl)formamide

Cat. No.: B1625696
CAS No.: 54384-88-2
M. Wt: 150.18 g/mol
InChI Key: NLZVOWLLWLXGIX-UHFFFAOYSA-N
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Description

N-((6-Methylpyridin-2-YL)methyl)formamide is an organic compound with the molecular formula C8H10N2O It is a derivative of formamide, where the formamide group is attached to a 6-methylpyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Methylpyridin-2-YL)methyl)formamide typically involves the reaction of 6-methyl-2-pyridinemethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include heating the mixture to a temperature range of 80-120°C and maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-Methylpyridin-2-YL)methyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

N-((6-Methylpyridin-2-YL)methyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-((6-Methylpyridin-2-YL)methyl)formamide exerts its effects involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(2-pyridyl)formamide: Similar structure but with a methyl group instead of a 6-methylpyridin-2-ylmethyl group.

    N-(6-methylpyridin-2-yl)formamide: Lacks the methyl group on the nitrogen atom.

    Formamide, N-(6-methyl-3-pyridinyl): Similar but with the formamide group attached to the 3-position of the pyridine ring.

Uniqueness

N-((6-Methylpyridin-2-YL)methyl)formamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the 6-methyl group on the pyridine ring can enhance its stability and modify its electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7-3-2-4-8(10-7)5-9-6-11/h2-4,6H,5H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZVOWLLWLXGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480643
Record name N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-88-2
Record name N-((6-METHYLPYRIDIN-2-YL)METHYL)FORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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